molecular formula C15H14ClNO4S B4586760 METHYL 3-[(3-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE

METHYL 3-[(3-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE

Cat. No.: B4586760
M. Wt: 339.8 g/mol
InChI Key: GHUVDGDBPJHXRU-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorophenyl)methanesulfonamido]benzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoate ester group, a chlorophenyl group, and a methanesulfonamido group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-[(3-chlorophenyl)methanesulfonamido]benzoate is used in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-chlorophenyl)methanesulfonamido]benzoate typically involves the reaction of 3-chlorophenylmethanesulfonyl chloride with methyl 3-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chlorophenyl)methanesulfonamido]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamido group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives of the original compound.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 3-[(3-chlorophenyl)methanesulfonamido]benzoic acid.

Mechanism of Action

The mechanism of action of methyl 3-[(3-chlorophenyl)methanesulfonamido]benzoate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, affecting their function. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-chlorophenyl)methanesulfonamido]benzoate is unique due to its combination of a benzoate ester, chlorophenyl, and methanesulfonamido groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.

Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)methylsulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)12-5-3-7-14(9-12)17-22(19,20)10-11-4-2-6-13(16)8-11/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUVDGDBPJHXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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